Dibenzalbenzidine
Overview
Description
Dibenzalbenzidine is an organic compound with the molecular formula C26H20N2 . It is a derivative of benzidine .
Synthesis Analysis
The synthesis of dibenzalbenzidine-like compounds often involves reactions such as the Claisen–Schmidt condensation . This process involves a reaction between acetone and benzaldehyde derivatives, with NaOH as the catalyst .Molecular Structure Analysis
The molecular structure of dibenzalbenzidine consists of a benzene ring fused with an imidazole ring . The exact mass of dibenzalbenzidine is 360.162648646 g/mol .Chemical Reactions Analysis
Dibenzalbenzidine-like compounds can be synthesized via the crossed-aldol condensation by reacting different types of benzaldehyde derivatives with acetone . The products of these reactions can be analyzed using spectrometric and spectroscopic methods, especially gas chromatography .Physical And Chemical Properties Analysis
Dibenzalbenzidine has a molecular weight of 360.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .Scientific Research Applications
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Optoelectronic Applications
- Field : Optoelectronics
- Application Summary : Derivatives of diphenylamine and benzothiadiazole have found special interest among researchers due to their adjustable optoelectronic properties . They can be applied in field-effect transistors, sensors, light-emitting diodes, or photovoltaic cells .
- Methods of Application : The relationship between the structure and the photophysical properties of the material used is important to understand in order to develop high-performance systems . A common strategy is to decrease the band gap of conjugated compounds, often achieved through a “donor–acceptor” approach .
- Results or Outcomes : The functional groups can affect the energy levels of materials, influencing the color of the light emitted .
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Doping Controls in Sports
- Field : Sports Science
- Application Summary : The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
- Methods of Application : The metabolism of BA and DA differs for the different application routes . In this study, the in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated .
- Results or Outcomes : The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
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Agrochemical Applications
- Field : Agrochemistry
- Application Summary : Benzoxazoles and benzothiazoles have been used in discovering new agrochemicals .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : These compounds have shown antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .
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Medicinal Applications
- Field : Medicine
- Application Summary : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
- Methods of Application : The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities . The synthesis of 2-arylbenzimidazoles, 2-aminobenzimidazoles, and 2-(alkyl/aryl)thiobenzimidazoles are of particular interest .
- Results or Outcomes : Due to their wide-ranging activities, numerous reports have appeared on the synthesis of this privileged scaffold .
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Materials Chemistry, Electronics, Technology, Dyes, Pigments, and Agriculture
- Field : Various
- Application Summary : The general applications of benzimidazole derivatives in materials chemistry, electronics, technology, dyes, pigments, and agriculture open up new research horizons .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The multitude of benzimidazole derivatives marketed as drugs has led to intensive research in the field for the discovery of new biologically active structures .
- Chemical Synthesis
- Field : Chemistry
- Application Summary : Dibenzalbenzidine, like many other organic compounds, can be used in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .
Future Directions
The future directions of research on dibenzalbenzidine and similar compounds could involve further exploration of their potential therapeutic applications . For instance, benzimidazole derivatives have been studied for their potential as novel Zika virus inhibitors .
Relevant Papers Several papers have been published on the synthesis, properties, and potential applications of dibenzalbenzidine and related compounds . These papers provide valuable insights into the current state of research in this field.
properties
IUPAC Name |
N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDPDXGSAOZKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285907 | |
Record name | Dibenzalbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzalbenzidine | |
CAS RN |
6311-48-4 | |
Record name | Dibenzalbenzidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzalbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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